

# Potassium heptanoate chemical properties and structure

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## Compound of Interest

Compound Name: *Potassium heptanoate*

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An In-depth Technical Guide to **Potassium Heptanoate**: Chemical Properties and Structure

## Introduction

**Potassium heptanoate**, also known as potassium enanthate, is the potassium salt of heptanoic acid.<sup>[1][2]</sup> It is classified as a medium-chain fatty acid (MCFA) salt, consisting of a seven-carbon chain terminating in a carboxylate group.<sup>[1]</sup> This compound serves as a valuable model for studying the behavior of medium-chain fatty acid salts and has applications in various research and industrial fields, including the synthesis of fragrances and as a component in materials for thermal energy storage.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The properties of **potassium heptanoate** are dictated by its molecular structure, which features a polar carboxylate head and a nonpolar six-carbon alkyl tail.<sup>[1]</sup>

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	potassium;heptanoate	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	Potassium enanthate, Heptanoic acid potassium salt	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	16761-12-9	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> KO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	168.27 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	CCCCCCCC(=O)[O-].[K+]	<a href="#">[4]</a>
InChI Key	YOSXTSJZQNTKKX- UHFFFAOYSA-M	<a href="#">[1]</a> <a href="#">[4]</a>

## Physicochemical Data

Property	Value	Reference
Boiling Point	222.6°C at 760 mmHg	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	99.2°C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Vapor Pressure	0.0578 mmHg at 25°C	<a href="#">[2]</a> <a href="#">[5]</a>
pKa (of Heptanoic Acid)	4.89	<a href="#">[8]</a> <a href="#">[9]</a>
Solubility	Slightly soluble in water; very soluble in ethanol and ether (for heptanoic acid). Sodium heptanoate is soluble in water. <a href="#">[10]</a>	

## Chemical Structure

**Potassium heptanoate** is an ionic compound formed from the heptanoate anion (C<sub>7</sub>H<sub>13</sub>O<sub>2</sub><sup>-</sup>) and a potassium cation (K<sup>+</sup>). The heptanoate anion consists of a seven-carbon straight alkyl chain with a carboxylate group at one end. In the solid state, the alkyl chains of metal alkanoates often adopt a stable, all-trans conformation.[\[1\]](#)

Caption: 2D representation of the ionic structure of **potassium heptanoate**.

## Synthesis Protocols

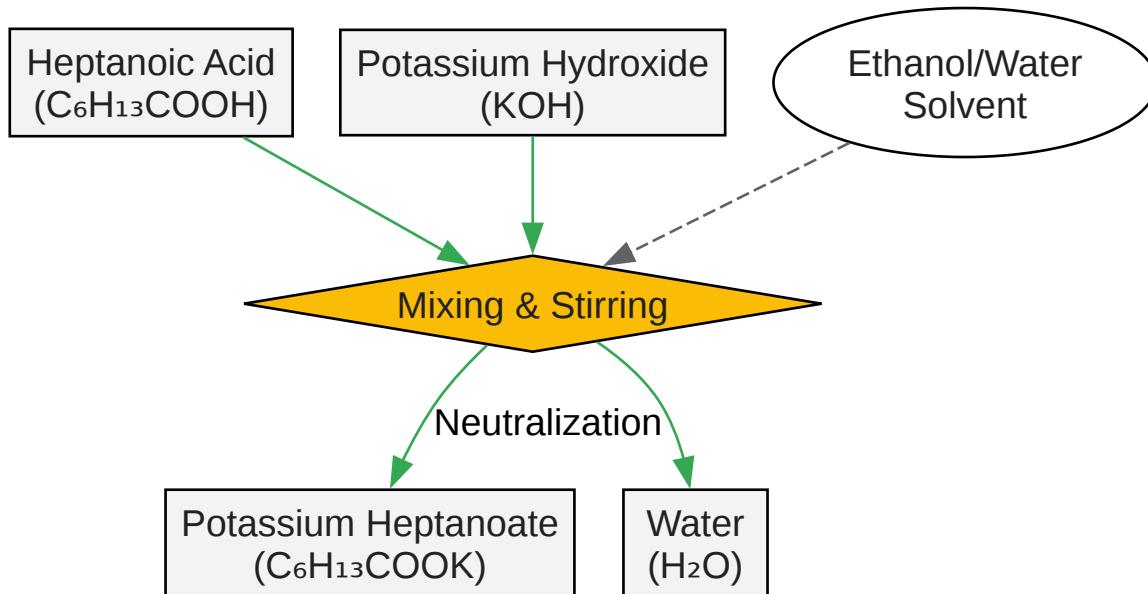
The primary methods for synthesizing **potassium heptanoate** are acid-base neutralization and ester saponification, both of which are known for their reliability and high yields.[1]

### Experimental Protocol 1: Synthesis via Acid-Base Neutralization

This method involves the direct reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH).

- **Dissolution:** Dissolve a known molar quantity of heptanoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture. The use of a mixed solvent system can enhance the solubility of the fatty acid.[1]
- **Titration:** Slowly add a stoichiometric amount of an aqueous potassium hydroxide solution to the heptanoic acid solution while stirring continuously.
- **Monitoring:** Monitor the reaction progress by observing the disappearance of the heptanoic acid starting material. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of the carboxylic acid C=O band (around  $1700\text{ cm}^{-1}$ ) and the appearance of the carboxylate  $\text{COO}^-$  bands.[1]
- **Isolation:** Upon completion of the reaction, the product, **potassium heptanoate**, may precipitate from the solution, especially if the solvent polarity is optimized. The product can then be isolated by filtration.
- **Purification:** The collected solid can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted heptanoic acid and then dried under vacuum to yield the final product.

## Synthesis via Acid-Base Neutralization



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Caption: Workflow for the synthesis of **potassium heptanoate** by neutralization.

## Experimental Protocol 2: Synthesis via Ester Saponification

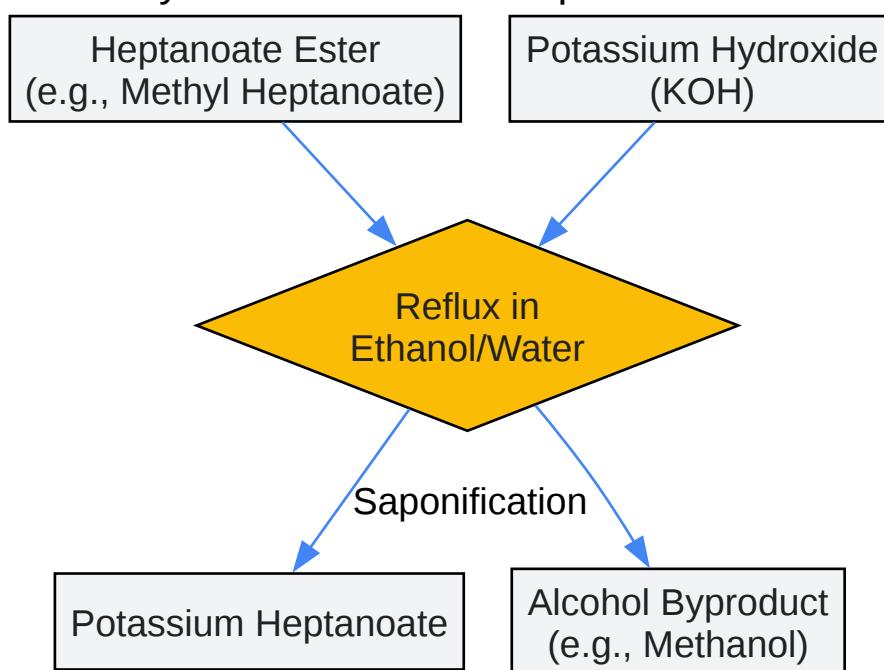
This method involves the hydrolysis of a heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate) using a strong potassium base.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the heptanoate ester (e.g., methyl heptanoate) in a suitable solvent like ethanol.
- Base Addition: Add an aqueous solution containing a stoichiometric excess of potassium hydroxide ( $KOH$ ).
- Reflux: Heat the mixture to reflux and maintain it for several hours to ensure complete hydrolysis of the ester.
- Mechanism: The hydroxide ion ( $OH^-$ ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide,  $CH_3O^-$ ) as a leaving group to form heptanoic acid. The strong base then

deprotonates the heptanoic acid to form the **potassium heptanoate** salt and an alcohol byproduct (e.g., methanol).<sup>[1]</sup>

- Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
- Purification: The resulting solid residue can be recrystallized from an appropriate solvent system to purify the **potassium heptanoate** product.

### Synthesis via Ester Saponification



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Caption: Workflow for the synthesis of **potassium heptanoate** by saponification.

## Analytical Characterization Protocols

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural features of synthesized **potassium heptanoate**.<sup>[1][2]</sup>

## Experimental Protocol 3: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the solid sample using either the KBr pellet method or by using an ATR-FTIR spectrometer. For the KBr method, mix a small amount of finely ground **potassium heptanoate** with dry potassium bromide powder and press it into a transparent disk.
- Data Acquisition: Record the spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Spectral Interpretation: The key diagnostic feature is the transformation of the carboxylic acid group into a carboxylate anion.[\[1\]](#)
  - Disappearance of Peaks: The broad O-H stretch from the carboxylic acid dimer (2500-3300  $\text{cm}^{-1}$ ) and the sharp C=O stretch (1690-1750  $\text{cm}^{-1}$ ) of the parent heptanoic acid should be absent.[\[1\]](#)
  - Appearance of New Peaks: Look for two strong characteristic absorption bands for the carboxylate group:
    - Asymmetric C-O stretching: ~1550-1610  $\text{cm}^{-1}$ [\[2\]](#)
    - Symmetric C-O stretching: ~1400-1450  $\text{cm}^{-1}$ [\[2\]](#)

## Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

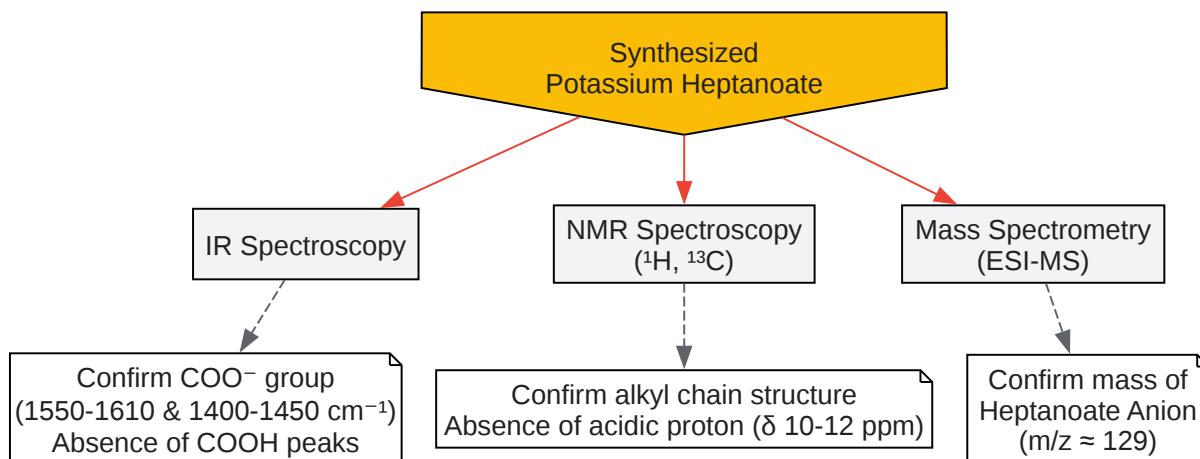
- Sample Preparation: Dissolve a small amount of **potassium heptanoate** in a suitable deuterated solvent, such as deuterium oxide ( $\text{D}_2\text{O}$ ).
- $^1\text{H}$  NMR Spectroscopy:
  - Data Acquisition: Acquire the proton NMR spectrum.
  - Spectral Interpretation: The spectrum will show signals corresponding to the protons on the alkyl chain. A key confirmation is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet far downfield ( $\delta$  10-12 ppm).[\[1\]](#) The protons on carbons 3 through 6 often overlap, forming a complex multiplet.[\[1\]](#)
- $^{13}\text{C}$  NMR Spectroscopy:

- Data Acquisition: Acquire the carbon-13 NMR spectrum.
- Spectral Interpretation: Identify the signals for each of the seven carbon atoms in the heptanoate chain. The carbonyl carbon of the carboxylate group will appear significantly downfield.
- $^{39}\text{K}$  NMR Spectroscopy (Advanced):
  - Application:  $^{39}\text{K}$  NMR can be a powerful tool, particularly for solid-state analysis, as it is highly sensitive to the local coordination environment of the potassium ion.[\[1\]](#) It can help differentiate between various crystalline forms or characterize ion-packing heterogeneity.[\[1\]](#)[\[11\]](#)

## Experimental Protocol 5: Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique.
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode to generate the heptanoate anion  $[\text{M}-\text{K}]^-$ .
- Data Acquisition: Acquire the mass spectrum.
- Spectral Interpretation:
  - Molecular Ion: In negative ion mode, the primary peak should correspond to the mass of the heptanoate anion ( $\text{C}_7\text{H}_{13}\text{O}_2^-$ ), which has a monoisotopic mass of approximately 129.09 Da.[\[12\]](#)
  - Confirmation: This technique is fundamental for confirming the molecular weight of the anionic portion of the compound.[\[1\]](#)

## Analytical Workflow for Potassium Heptanoate

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